(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

Catalog No.
S14183625
CAS No.
M.F
C8H10Cl3NO
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydro...

Product Name

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride

IUPAC Name

(2S)-2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

ODORLEGBXAZGAN-DDWIOCJRSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@@H](CO)N.Cl

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10Cl3NOC_8H_{10}Cl_3NO and a molecular weight of approximately 242.52 g/mol. It is a chiral amino alcohol that features a dichlorophenyl group, which contributes to its potential biological activity. The compound is typically available as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in pharmaceutical research and development .

Typical of amino alcohols, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various functional groups.
  • Acylation: The hydroxyl group can be acylated to form esters, which may alter its solubility and reactivity.
  • Formation of Salts: As a hydrochloride, it can interact with bases to form salts, which may have different properties compared to the free base form.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

(S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride exhibits various biological activities. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Research indicates that compounds with similar structures may exhibit antidepressant-like effects, making this compound a candidate for further pharmacological studies .

The synthesis of (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride can be achieved through several methods:

  • Chiral Synthesis: Utilizing chiral starting materials or catalysts to ensure the production of the (S)-enantiomer.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, followed by reduction with suitable reagents (e.g., lithium aluminum hydride).
  • Substitution Reactions: Employing nucleophilic substitution on halogenated phenyl compounds to introduce the amino alcohol functionality.

Each method can be tailored to optimize yield and purity based on specific laboratory conditions .

The primary applications of (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride include:

  • Pharmaceutical Development: As a potential lead compound in drug discovery focusing on neurological disorders.
  • Research: Utilized in studies investigating the mechanisms of action of similar compounds and their effects on biological systems.
  • Chemical Intermediates: Acts as a building block in synthesizing more complex molecules for therapeutic use.

Interaction studies have shown that (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride may interact with various receptors in the central nervous system. These interactions could elucidate its potential role as an antidepressant or anxiolytic agent. Further studies are necessary to fully understand its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride. Notable examples include:

Compound NameSimilarity Index
(R)-2-Amino-2-(3-chlorophenyl)ethanol0.98
(S)-2-Amino-2-(3-chlorophenyl)ethanol0.98
(S)-2-Amino-2-(4-chlorophenyl)ethanol0.96
2-Amino-2-(3,4-dichlorophenyl)ethanol0.96
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol0.95

These compounds are unique due to variations in their halogen substituents and their corresponding biological activities. The presence of dichloro versus difluoro groups significantly impacts their interaction profiles and potential therapeutic uses .

The compound was first synthesized as part of broader efforts to explore dichlorophenyl-containing amino alcohols in the early 21st century. Patent US4461914A (1984) laid foundational methods for preparing analogous 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanols using hydrogenation catalysts such as platinum oxide and stannous chloride. The specific (S)-enantiomer gained attention after 2005, when its structural data appeared in PubChem (CID 1268239), reflecting advancements in asymmetric synthesis techniques. Early applications focused on its utility as a chiral building block for β-adrenergic ligands, though subsequent studies revealed broader potential.

Relevance in Contemporary Chemical Research

Modern research prioritizes this compound for three key reasons:

  • Stereochemical Precision: The (S)-configuration enables selective interactions with biological targets, as demonstrated in CYP1A1 enzyme activation studies.
  • Structural Versatility: The 3,5-dichlorophenyl group enhances lipid solubility and receptor binding affinity, critical for blood-brain barrier penetration in CNS drug candidates.
  • Synthetic Accessibility: High-yield routes using reductive amination and resolution techniques (e.g., chiral chromatography) make it feasible for industrial-scale production.

Overview of Academic Interest and Research Applications

Academic investigations have explored:

  • Anticancer Agent Development: Analogous acrylonitriles with dichlorophenyl groups exhibit GI50 values of 1.5–6.0 μM against lung, colorectal, and breast cancer lines.
  • Enzyme Modulation: The amino alcohol moiety serves as a CYP450 inducer, potentially enhancing prodrug activation.
  • Material Science: Hydrogen-bonding networks from its hydroxyl and ammonium groups enable crystal engineering applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

240.982797 g/mol

Monoisotopic Mass

240.982797 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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